molecular formula C22H16N6O2S B11985909 Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate CAS No. 303059-16-7

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate

Cat. No.: B11985909
CAS No.: 303059-16-7
M. Wt: 428.5 g/mol
InChI Key: PDBFJQAFWIDVOZ-UHFFFAOYSA-N
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Description

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate is a complex organic compound with the molecular formula C22H16N6O2S and a molecular weight of 428.476.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate typically involves a multi-step process. One common method includes the reaction of 2-hydroxy aromatic aldehydes with phenazine-2,3-diamines in the presence of manganese (III) acetate at room temperature. This reaction yields derivatives of 2-(1h-imidazo(4,5-b)phenazin-2-yl)phenol, which can then be further modified to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include manganese (III) acetate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as altering cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

303059-16-7

Molecular Formula

C22H16N6O2S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl N-[[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]carbamothioyl]carbamate

InChI

InChI=1S/C22H16N6O2S/c1-30-22(29)28-21(31)23-13-8-6-12(7-9-13)20-26-18-10-16-17(11-19(18)27-20)25-15-5-3-2-4-14(15)24-16/h2-11,24H,1H3,(H2,23,28,29,31)

InChI Key

PDBFJQAFWIDVOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2

Origin of Product

United States

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